molecular formula C14H24O4 B1246346 Monomenthyl succinate CAS No. 188709-97-9

Monomenthyl succinate

Cat. No. B1246346
CAS RN: 188709-97-9
M. Wt: 256.34 g/mol
InChI Key: BLILOGGUTRWFNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monomenthyl succinate, also known as fema 3810, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Monomenthyl succinate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, monomenthyl succinate is primarily located in the membrane (predicted from logP) and cytoplasm.

Scientific Research Applications

Stability in Various Conditions
Monomenthyl succinate exhibits strong thermal stability and is influenced by various factors such as concentration of hydrogen peroxide, sodium sulfite, metal ions, and carbohydrates. It maintains stability under different temperature conditions, with specific reagents and metal ions affecting its stability to varying degrees. This makes it a suitable compound for applications where thermal stability is crucial (Du Shu-xi, 2013).

Natural Occurrence and Use in Flavoring
Monomenthyl succinate has been identified in natural sources like Lycium barbarum and Mentha piperita. Its ability to provide a cooling effect without a distinct flavor makes it valuable in applications beyond mint flavors, such as in chewing gum and oral care products (R. Hiserodt et al., 2004).

Synthesis Under Microwave Radiation
Efficient synthesis of monomenthyl succinate can be achieved using microwave radiation, with HClO4-SiO2 as a catalyst. This method offers a higher yield and simplicity compared to traditional synthesis methods, indicating its potential for large-scale production (Liu Shan-yu et al., 2011).

X-ray Powder Diffraction Data
X-ray powder diffraction data for monomenthyl succinate reveals its crystallographic structure, which is essential for understanding its physical and chemical properties in various applications (Xiaoxiang Liao et al., 2016).

Occurrence in Mint Extracts
Monomenthyl succinate is naturally found in mint extracts like Mentha piperita and Mentha spicata. Its identification in these extracts underlines its role in flavoring and possibly in other applications that utilize mint extracts (Christophe Marin & C. Schippa, 2006).

properties

IUPAC Name

4-(5-methyl-2-propan-2-ylcyclohexyl)oxy-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O4/c1-9(2)11-5-4-10(3)8-12(11)18-14(17)7-6-13(15)16/h9-12H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLILOGGUTRWFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)CCC(=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10868431
Record name 4-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10868431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Monomenthyl succinate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036143
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Monomenthyl succinate

CAS RN

188709-97-9
Record name 1-[5-Methyl-2-(1-methylethyl)cyclohexyl] hydrogen butanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188709-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monomenthyl succinate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036143
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

61.5 - 62.5 °C
Record name Monomenthyl succinate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036143
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Monomenthyl succinate
Reactant of Route 2
Reactant of Route 2
Monomenthyl succinate
Reactant of Route 3
Reactant of Route 3
Monomenthyl succinate
Reactant of Route 4
Reactant of Route 4
Monomenthyl succinate
Reactant of Route 5
Reactant of Route 5
Monomenthyl succinate
Reactant of Route 6
Reactant of Route 6
Monomenthyl succinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.